molecular formula C17H20N2O6S B2764661 methyl (4-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2309346-77-6

methyl (4-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No. B2764661
CAS RN: 2309346-77-6
M. Wt: 380.42
InChI Key: FUIIZBNVHNIUCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes, but one common approach is the reaction between 4-hydroxybenzoic acid methyl ester and 4-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)aniline . The latter serves as a key intermediate, contributing to the overall structure of the compound .


Molecular Structure Analysis

The molecular structure of methyl (4-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)phenyl)carbamate reveals a complex arrangement of functional groups. The benzofuran moiety imparts rigidity, while the sulfamoyl group contributes to its pharmacological activity. The carbamate linkage plays a crucial role in stability and solubility .


Chemical Reactions Analysis

This compound may undergo hydrolysis under specific conditions, leading to the release of 4-hydroxybenzoic acid methyl ester and the corresponding amine. Additionally, it could participate in nucleophilic substitution reactions, affecting its biological interactions .


Physical And Chemical Properties Analysis

  • Melting Point : The compound typically melts in the range of 125-128°C .

Future Directions

: Sigma-Aldrich. Methyl 4-hydroxybenzoate 99%. Link

properties

IUPAC Name

methyl N-[4-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-24-16(20)19-12-4-6-13(7-5-12)26(22,23)18-11-17(21)9-2-3-15-14(17)8-10-25-15/h4-8,10,18,21H,2-3,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIIZBNVHNIUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)phenyl)carbamate

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